Phenyl(5-phenyl-3-furyl)methanone
CAS No.: 54980-33-5
Cat. No.: VC16168496
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54980-33-5 |
|---|---|
| Molecular Formula | C17H12O2 |
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | phenyl-(5-phenylfuran-3-yl)methanone |
| Standard InChI | InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H |
| Standard InChI Key | PNKYTBAITHUYKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CO2)C(=O)C3=CC=CC=C3 |
Introduction
Phenyl(5-phenyl-3-furyl)methanone is a chemical compound that combines a phenyl group with a furyl moiety, forming a methanone structure. Despite the lack of direct references to this specific compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of Phenyl(5-phenyl-3-furyl)methanone could involve reactions similar to those used for other aryl-furyl ketones. Typically, such compounds are prepared through condensation reactions between appropriate aldehydes or ketones and furyl derivatives in the presence of catalysts.
Potential Applications
Compounds with similar structures, such as furan derivatives, have shown potential in various biological activities, including antitubercular and urease inhibitory effects . While specific data on Phenyl(5-phenyl-3-furyl)methanone is not available, its structural similarity to these compounds suggests potential applications in medicinal chemistry.
Research Findings and Future Directions
Given the lack of specific research findings on Phenyl(5-phenyl-3-furyl)methanone, future studies could focus on its synthesis, characterization, and biological evaluation. Computational methods, such as DFT calculations and molecular docking, could provide insights into its potential bioactivity and molecular properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume